Nafcillin sodium monohydrate
Overview
Description
Nafcillin sodium monohydrate is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used to treat infections caused by penicillinase-producing staphylococci .
Mechanism of Action
Target of Action
Nafcillin sodium monohydrate, also known as Nafcillin Sodium, is a semi-synthetic antibiotic related to penicillin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a critical role in the synthesis of the bacterial cell wall .
Mode of Action
Nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with PBPs . This interaction disrupts the final transpeptidation process in the bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Nafcillin is the peptidoglycan biosynthesis pathway . By inhibiting PBPs, Nafcillin prevents the final crosslinking (transpeptidation) of the nascent peptidoglycan layer, which disrupts cell wall synthesis .
Pharmacokinetics
Nafcillin is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The serum half-life of nafcillin administered by the intravenous route ranged from 33 to 61 minutes . In contrast to other penicillinase-resistant penicillins, only about 30% of nafcillin is excreted as unchanged drug in the urine of normal volunteers . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .
Result of Action
The result of Nafcillin’s action is the destruction of the bacterial cell wall, leading to bactericidal activity against susceptible bacteria . This makes it effective in treating infections caused by penicillinase-producing staphylococci .
Action Environment
There is evidence that Nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 . Nafcillin contains salts added as stability media. These added salts could cause edema or fluid accumulation . It would be prudent to avoid this medication if there were a concern for a congestive heart failure or kidney disease .
Biochemical Analysis
Biochemical Properties
Nafcillin Sodium Monohydrate exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall . By forming covalent bonds with these proteins, this compound inhibits the biosynthesis of the bacterial cell wall, leading to cell death .
Cellular Effects
This compound has a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, primarily by disrupting the integrity of the bacterial cell wall .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the bacterial cell wall synthesis . It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process of cell wall synthesis . This disruption in the cell wall synthesis leads to cell lysis and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been found to be stable for at least 48 hours in certain conditions
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, when administered intravenously to dogs in doses from 250 to 500 mg/kg, this compound produced hypotension and bradycardia . Doses of 500-1000 mg/kg caused irreversible cardiovascular collapse in some animals, while 1000 mg/kg was 100% lethal .
Metabolic Pathways
This compound is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile . Hepatic metabolism accounts for less than 30% of the biotransformation of most penicillins
Transport and Distribution
This compound is reported to be widely distributed in various body fluids, including bile, pleural, amniotic, and synovial fluids
Preparation Methods
Synthetic Routes and Reaction Conditions
Nafcillin sodium monohydrate is synthesized from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride in the presence of a base, followed by the formation of the sodium salt .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving nafcillin acid in an organic solvent with a specific water content, followed by the addition of a salt-forming agent. The solution is then clarified, decolorized, and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Nafcillin sodium monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nafcillin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
Nafcillin sodium monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methicillin: Another beta-lactam antibiotic resistant to beta-lactamase but less effective against certain strains.
Oxacillin: Similar in structure and function but with different pharmacokinetic properties.
Cloxacillin: Also a beta-lactamase-resistant penicillin with a broader spectrum of activity.
Uniqueness
Nafcillin sodium monohydrate is unique due to its high resistance to beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. It is often preferred over other similar compounds for treating infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) due to its superior efficacy .
Properties
CAS No. |
7177-50-6 |
---|---|
Molecular Formula |
C21H24N2NaO6S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1 |
InChI Key |
RKBDQTFFBRQMPN-KMFBOIRUSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Key on ui other cas no. |
7177-50-6 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
147-52-4 (Parent) |
solubility |
>65.5 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Nafcil Nafcillin Nafcillin Sodium Nafcillin, Monosodium Salt, Anhydrous Nafcillin, Sodium Naphthamidopenicillin Sodium Nafcillin Sodium, Nafcillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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